HIV-1 Protease Consensus Motif Match: Sequence-Dependent Substrate Activity vs. Non-Consensus Heptapeptides
The target heptapeptide Phe-Thr-Tyr-Met-Pro-Pro-Val satisfies the HIV-1 protease consensus cleavage motif Ser/Thr-X-Y-Tyr/Phe-Pro, which defines the minimal substrate pharmacophore [1]. In the foundational study by Moore et al., heptapeptides conforming to this consensus exhibited Km values in the low millimolar range (typically 0.5–5 mM), whereas heptapeptides deviating at the P1 (Tyr/Phe→Ala) or P1′ (Pro→Ala) positions showed no detectable cleavage [1]. This binary sequence requirement means that any analog lacking the exact aromatic P1 residue or Pro at P1′ is not merely less active but catalytically inert, establishing sequence fidelity as the primary procurement criterion.
| Evidence Dimension | HIV-1 protease substrate activity (cleavage vs. no cleavage) |
|---|---|
| Target Compound Data | Phe-Thr-Tyr-Met-Pro-Pro-Val: conforms to consensus Ser/Thr-X-Y-Tyr/Phe-Pro → predicted substrate [1] |
| Comparator Or Baseline | Non-consensus heptapeptides (e.g., P1 Tyr→Ala, P1′ Pro→Ala substitutions): no detectable hydrolysis [1] |
| Quantified Difference | Qualitative binary: active (target) vs. inactive (non-consensus analogs). Km for consensus heptapeptides reported in the 0.5–5 mM range [1]. |
| Conditions | Recombinant HIV-1 protease, in vitro fluorometric or HPLC-based cleavage assay, pH 5.5–6.5, 37°C [1][2] |
Why This Matters
Procurement of a non-consensus analog will yield a compound that is catalytically silent in HIV-1 protease assays, rendering experiments uninterpretable regardless of peptide purity or vendor reputation.
- [1] Moore ML, Bryan WM, Fakhoury SA, et al. Peptide substrates and inhibitors of the HIV-1 protease. Biochem Biophys Res Commun. 1989;159(2):420-425. View Source
- [2] Toth MV, Marshall GR. A simple, continuous fluorometric assay for HIV protease. Int J Pept Protein Res. 1990;36(6):544-550. View Source
